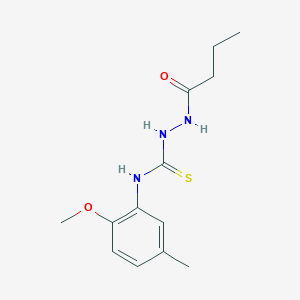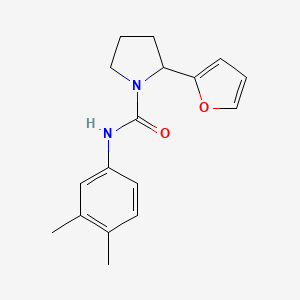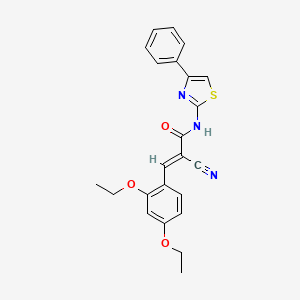
2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide
Vue d'ensemble
Description
2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide, also known as BMH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. BMH is a thiosemicarbazone derivative that has shown promising results in the treatment of various diseases, including cancer and viral infections.
Mécanisme D'action
The mechanism of action of 2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, 2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide is thought to prevent cancer cells from proliferating and to induce apoptosis, or programmed cell death. 2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide has also been shown to inhibit viral replication by interfering with the viral life cycle.
Biochemical and Physiological Effects:
2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide has been found to induce a variety of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. 2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. Additionally, 2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide has been shown to enhance the immune response and to reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide in lab experiments is its potent antitumor and antiviral activity. 2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide has been shown to be effective against a wide range of cancer cell lines and viral infections, making it a promising candidate for further research. However, one of the limitations of using 2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide in lab experiments is its potential toxicity. 2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide has been found to be toxic to normal cells at high concentrations, which may limit its therapeutic use.
Orientations Futures
There are several future directions for 2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide research. One area of interest is the development of 2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide analogs with improved efficacy and reduced toxicity. Another direction is the investigation of 2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide in combination with other drugs or therapies, such as radiation therapy or immunotherapy. Additionally, the potential use of 2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide as a radioprotective agent for cancer patients undergoing radiation therapy is an area of ongoing research. Overall, 2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide has shown great potential as a therapeutic agent, and further research is needed to fully understand its mechanism of action and therapeutic potential.
Applications De Recherche Scientifique
2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and liver cancer cells. 2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide has also been found to possess antiviral activity against hepatitis C virus and dengue virus. Additionally, 2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide has been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced DNA damage.
Propriétés
IUPAC Name |
1-(butanoylamino)-3-(2-methoxy-5-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-4-5-12(17)15-16-13(19)14-10-8-9(2)6-7-11(10)18-3/h6-8H,4-5H2,1-3H3,(H,15,17)(H2,14,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTZFNMESHLHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NNC(=S)NC1=C(C=CC(=C1)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-butanoyl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4845741.png)
![6-[(4-bromophenoxy)methyl]-3-(2-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4845745.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4845753.png)
![3-(2-cyclohexylethyl)-5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazole](/img/structure/B4845762.png)


![[1-{[5-(hydroxymethyl)-2-furyl]methyl}-3-(3-methoxybenzyl)-3-piperidinyl]methanol](/img/structure/B4845778.png)
![5-[4-(benzyloxy)-3-methoxybenzylidene]-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4845784.png)
![N-[2-(tert-butylthio)ethyl]-2-naphthalenesulfonamide](/img/structure/B4845797.png)
![1-[(2-biphenylyloxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole](/img/structure/B4845801.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B4845810.png)
![2-{[2-(2-bromo-4-chlorophenoxy)ethyl]thio}pyrimidine](/img/structure/B4845814.png)
![5-(1,3-benzodioxol-5-yl)-N-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4845818.png)
![2-[(2-methoxyethyl)thio]-N-(2-methyl-5-nitrophenyl)benzamide](/img/structure/B4845826.png)